L-Rhamnose diethyl mercaptal

Overview

Description

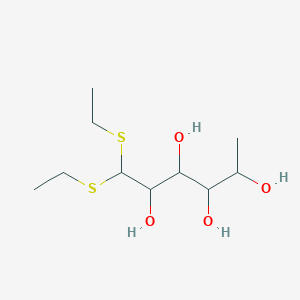

L-Rhamnose diethyl mercaptal: is a chemical compound with the molecular formula C10H22O4S2 It is a derivative of L-Rhamnose, a naturally occurring deoxy sugar The compound is characterized by the presence of two ethylthio groups attached to the rhamnose backbone, making it a diethyl mercaptal derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Rhamnose diethyl mercaptal can be synthesized from L-Rhamnose or L-Rhamnose monohydrate. The synthesis involves the reaction of L-Rhamnose with ethanethiol in the presence of a Lewis acid catalyst. The reaction is typically carried out in a solvent-free environment or with an appropriate solvent. The general reaction scheme is as follows:

L-Rhamnose+2EthanethiolLewis acidL-Rhamnose diethyl mercaptal

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored using various analytical techniques to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: L-Rhamnose diethyl mercaptal undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the mercaptal groups back to thiols.

Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: L-Rhamnose diethyl mercaptal is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the interactions of sulfur-containing compounds with biological systems. It can serve as a model compound to investigate the role of sulfur in biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target sulfur-containing enzymes or pathways. Its ability to form stable mercaptal linkages makes it a valuable tool in drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of L-Rhamnose diethyl mercaptal involves its interaction with specific molecular targets, primarily through its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways that involve sulfur metabolism, affecting various biochemical processes.

Comparison with Similar Compounds

L-Rhamnose: The parent compound, a naturally occurring deoxy sugar.

L-Rhamnose dimethyl mercaptal: A similar compound with methylthio groups instead of ethylthio groups.

L-Rhamnose dibenzyl mercaptal: A derivative with benzylthio groups.

Comparison: L-Rhamnose diethyl mercaptal is unique due to the presence of ethylthio groups, which confer distinct chemical properties compared to its analogs. The ethylthio groups provide a balance between hydrophobicity and reactivity, making the compound versatile for various applications. In contrast, the dimethyl and dibenzyl derivatives have different solubility and reactivity profiles, which may limit their use in certain applications.

Biological Activity

L-Rhamnose diethyl mercaptal (LRDM), a derivative of the naturally occurring sugar L-Rhamnose, has garnered attention in recent years for its diverse biological activities. Its unique structure, characterized by two ethylthio groups, facilitates interactions with various biological systems, making it a compound of interest in pharmacology, biochemistry, and industrial applications.

Chemical Structure and Properties

This compound has the molecular formula and is synthesized through the reaction of L-Rhamnose with ethanethiol in the presence of a Lewis acid catalyst. This synthesis can occur under solvent-free conditions or with an appropriate solvent, leading to high yields and purity levels .

The biological activity of LRDM is primarily attributed to its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism suggests that LRDM could modulate various biochemical pathways involving sulfur metabolism .

Antimicrobial Properties

LRDM exhibits antimicrobial activity, making it useful in preventing bacterial growth on skin surfaces. Research indicates that compounds containing rhamnose can interact with bacterial cell membranes, disrupting their integrity and function . This property positions LRDM as a potential candidate for topical antimicrobial formulations.

Anti-inflammatory Effects

Studies have demonstrated that LRDM possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This effect may be beneficial in treating conditions characterized by excessive inflammation .

Anti-cancer Activity

Emerging evidence suggests that LRDM may have anti-cancer effects. It has been shown to inhibit the growth of certain cancer cell lines, indicating its potential as an adjunctive treatment in oncology. The precise mechanisms through which LRDM exerts these effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Research Findings and Case Studies

Several studies have explored the biological activities of LRDM:

- Antimicrobial Study : A study published in Journal of American Chemical Society highlighted LRDM's efficacy against common skin pathogens, demonstrating significant inhibition of bacterial growth in vitro .

- Anti-inflammatory Study : Research conducted by Wolfrom et al. showed that LRDM could reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential use in inflammatory diseases .

- Cancer Cell Line Study : In vitro experiments indicated that LRDM significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| L-Rhamnose | Natural Sugar | Antimicrobial, immune modulation |

| This compound | Mercaptal Derivative | Antimicrobial, anti-inflammatory, anti-cancer |

| L-Rhamnose dimethyl mercaptal | Mercaptal Derivative | Limited studies on biological activity |

Properties

CAS No. |

6748-70-5 |

|---|---|

Molecular Formula |

C10H22O4S2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol |

InChI |

InChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1 |

InChI Key |

MKFOCLXLRFQETN-HXFLIBJXSA-N |

SMILES |

CCSC(C(C(C(C(C)O)O)O)O)SCC |

Isomeric SMILES |

CCSC([C@H]([C@H]([C@@H]([C@@H](C)O)O)O)O)SCC |

Canonical SMILES |

CCSC(C(C(C(C(C)O)O)O)O)SCC |

boiling_point |

398.00 to 399.00 °C. @ 760.00 mm Hg |

melting_point |

122 °C |

Key on ui other cas no. |

5328-49-4 |

physical_description |

Solid |

Synonyms |

6-Deoxy-L-mannose, diethyl dithioacetal |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.